Home > Products > Screening Compounds P8049 > Bromfenac sodium
Bromfenac sodium - 91714-93-1

Bromfenac sodium

Catalog Number: EVT-261523
CAS Number: 91714-93-1
Molecular Formula: C15H12BrNNaO3
Molecular Weight: 357.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bromfenac sodium is a non-steroidal anti-inflammatory drug (NSAID) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] widely studied for its potential applications in various scientific fields, particularly ophthalmology.

Future Directions
  • Exploring novel drug delivery systems: Developing innovative delivery methods, such as nanoparticles [], thermosensitive in-situ gels [], ocular inserts [], and microspheric in-situ gels [], to enhance its bioavailability and therapeutic efficacy while minimizing potential side effects.
Source and Classification

Bromfenac sodium is classified as a non-steroidal anti-inflammatory drug. It is derived from the compound 2-amino-3-(4-bromobenzoyl)benzoic acid and functions as a cyclooxygenase inhibitor, blocking the production of prostaglandins involved in inflammation. It is commonly formulated as an ophthalmic solution for topical application in the eye .

Synthesis Analysis

The synthesis of bromfenac sodium involves several key steps:

  1. Starting Material: The synthesis begins with 2-amino-4'-bromobenzophenone.
  2. Acetylation: This compound undergoes acetylation to form N-(2-(4'-bromophenyl) acetamide.
  3. Halogen Acetylation: The resulting compound is then treated with a halogen acetylation reagent (e.g., chloracetyl chloride or bromoacetyl bromide) to yield an intermediate.
  4. Friedel-Crafts Reaction: Following this, a Friedel-Crafts reaction is performed to further modify the structure.
  5. Hydrolysis: Finally, hydrolysis leads to the formation of bromfenac sodium.
Molecular Structure Analysis

Bromfenac sodium has the molecular formula C15H11BrNNaO3C_{15}H_{11}BrNNaO_3. Its structure includes:

  • A bromobenzoyl group that contributes to its anti-inflammatory properties.
  • An indole derivative that enhances its pharmacological activity.

The compound exhibits a complex three-dimensional conformation that is crucial for its interaction with biological targets, particularly cyclooxygenase enzymes . Nuclear Magnetic Resonance (NMR) spectroscopy data supports its structural characterization, revealing distinct chemical shifts associated with its functional groups .

Chemical Reactions Analysis

Bromfenac sodium participates in several chemical reactions relevant to its synthesis and degradation:

  • Acetylation: This reaction introduces an acetyl group into the molecular structure, essential for forming intermediates during synthesis.
  • Halogenation: The introduction of halogen atoms modifies reactivity and enhances biological activity.
  • Hydrolysis: This reaction is critical for converting intermediates into the final product, bromfenac sodium.

Stability studies indicate that bromfenac sodium can undergo hydrolytic degradation under acidic or alkaline conditions, which is important for formulating stable pharmaceutical products .

Mechanism of Action

Bromfenac sodium exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, bromfenac sodium reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This action helps alleviate symptoms associated with postoperative inflammation in ocular procedures .

Physical and Chemical Properties Analysis

Bromfenac sodium possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 383.17 g/mol.
  • Solubility: It is soluble in polar solvents such as methanol and ethanol but has limited solubility in non-polar solvents.
  • pH Stability: The stability of bromfenac sodium solutions can vary with pH; optimal stability is observed around neutral pH conditions.

These properties are critical for formulating effective ophthalmic solutions that maintain efficacy over time .

Applications

Bromfenac sodium is primarily used in ophthalmology for:

  • Postoperative Inflammation Management: It effectively reduces inflammation following cataract surgery.
  • Pain Relief: The compound alleviates pain associated with surgical procedures on the eye.

Research continues into additional formulations, including controlled-release systems that enhance therapeutic outcomes while minimizing side effects . Furthermore, studies have indicated its potential use in treating other inflammatory conditions beyond ophthalmology .

Chemical Structure and Physicochemical Properties of Bromfenac Sodium

Molecular Configuration and Halogenation Effects

Bromfenac sodium (C₁₅H₁₁BrNNaO₃·1.5H₂O) is a halogenated nonsteroidal anti-inflammatory drug (NSAID) with a molecular weight of 383.17 g/mol. Its core structure consists of a biphenyl scaffold with an acetic acid moiety at the C1 position and a bromine atom at the C4 position of the benzoyl ring. This configuration differentiates it from non-halogenated analogs like amfenac. The bromine atom significantly enhances its steric and electronic properties, increasing its binding affinity for cyclooxygenase-2 (COX-2) enzymes. The planar arrangement of the biphenyl system facilitates optimal interaction with the hydrophobic pocket of COX-2, while the bromine atom's electron-withdrawing effect stabilizes the molecule's active conformation [1] [7].

Halogenation Impact on Potency:

  • COX-2 Selectivity: Bromfenac inhibits COX-2 with a 50% inhibitory concentration (IC₅₀) of 0.0075 μM, approximately 3-4× more potent than ketorolac (IC₅₀: 0.0279 μM) and diclofenac (IC₅₀: 0.0307 μM). This is attributed to bromine-induced lipophilicity, which improves penetration into inflammatory cells [4] [7].
  • Enzyme Kinetics: The bromine atom increases the molecule's binding duration to COX-2, extending its duration of action. Preclinical studies show bromfenac's anti-inflammatory potency is 7.5–20× higher than indomethacin in acute inflammation models [6] [10].

Table 1: Comparative COX-2 Inhibition Potency of Ophthalmic NSAIDs

CompoundIC₅₀ (μM) for COX-2Relative Potency vs. Bromfenac
Bromfenac0.00751.0×
Amfenac0.02040.37×
Ketorolac0.02790.27×
Diclofenac0.03070.24×

Lipophilicity and Corneal Penetration Mechanisms

Bromfenac’s lipophilicity (log P ≈ 3.48) is a critical determinant of its ocular bioavailability. The bromine atom elevates its octanol-water partition coefficient by nearly ten-fold compared to non-halogenated analogs, enabling efficient transcorneal diffusion. Once applied topically, bromfenac traverses the corneal epithelium via passive diffusion, leveraging both paracellular and transcellular routes. Its low molecular weight (334.17 g/mol for free acid) further facilitates rapid tissue permeation [4] [7].

Ocular Pharmacokinetics:

  • Tissue Distribution: In rabbit studies, a single 0.07% dose achieves peak concentrations in the aqueous humor within 2–3 hours. Tissue concentrations follow this order: sclera > iris-ciliary body > aqueous humor > retina > lens. The sclera retains up to 1,103 ng/g of bromfenac after multiple doses, acting as a reservoir for sustained release [7] [4].
  • Duration of Action: Despite a plasma half-life of <2 hours, bromfenac remains detectable in ocular tissues for 24 hours post-dose. This prolonged retention allows once-daily dosing, as drug levels exceed the COX-2 IC₅₀ for over 12 hours [1] [4].

Table 2: Ocular Tissue Distribution of Bromfenac (0.07%) in Rabbits

TissuePeak Concentration (ng/g)Time to Peak (h)
Sclera1,103 ± 4242.0
Iris-Ciliary Body78 ± 132.5
Aqueous Humor56 ± 92.0
Retina32 ± 53.0
Lens1.3 ± 0.24.0

pH-Dependent Stability and Ocular Bioavailability

Bromfenac sodium’s chemical stability and bioavailability are highly pH-sensitive. Commercial formulations (e.g., Prolensa®) are buffered at pH 7.8–8.3 to balance solubility, stability, and ocular tolerance. At physiological pH (7.4), bromfenac exists primarily in its ionized form, enhancing aqueous solubility but reducing corneal permeability. The molecule’s pKa (acidic group ≈ 3.81) ensures optimal partitioning into lipid-rich corneal tissues at pH >7.0 [3] [8] [9].

Degradation Dynamics:

  • Alkaline Hydrolysis: At pH >8.5, bromfenac undergoes hydrolysis, forming inactive lactam and decarboxylated metabolites. Sodium sulfite (0.005%–0.01%) is added to formulations to suppress oxidation, but it may cause ocular irritation. Recent patents propose sulfite-free alternatives using polyoxyl-15-hydroxystearate or polysorbate 80 to stabilize the molecule [8] [3].
  • Bioavailability Optimization: The 0.07% formulation (pH 7.8) yields 30% higher ocular tissue concentrations than the 0.09% formulation (pH 8.3) in rabbits. The lower pH reduces precorneal loss by minimizing conjunctival sac irritation and tear turnover [4] [9].

Thermodynamic Stability:

  • Melting point: 284–286°C (with decomposition) [1].
  • Aqueous solubility: >5 mg/mL at pH 7.8, facilitated by povidone (0.5%–2.0%), which prevents precipitation via molecular encapsulation [3] [9].

Table 3: Impact of pH on Bromfenac Stability and Penetration

pHSolubility (mg/mL)Corneal Flux (μg/cm²/h)Primary Degradation Products
7.02.18.5Lactam, conjugated derivatives
7.85.312.7Minimal degradation
8.36.89.2Lactam, decarboxylated products

Properties

CAS Number

91714-93-1

Product Name

Bromfenac sodium

IUPAC Name

sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate

Molecular Formula

C15H12BrNNaO3

Molecular Weight

357.15 g/mol

InChI

InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);

InChI Key

FAPSEIVSAWZQLB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+]

Synonyms

AHR-10282
bromfenac
bromfenac sodium
Duract
ISV-303
sodium bromfenac
Xibrom

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O.[Na]

Isomeric SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.